4'-Hydroxywogonin

Description

Structure

3D Structure

Properties

IUPAC Name |

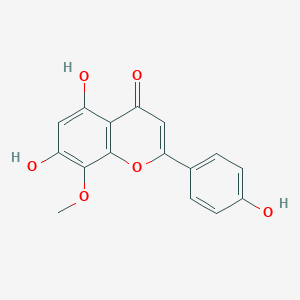

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Methodologies and Experimental Models in 4 Hydroxywogonin Studies

Isolation and Synthesis Approaches

Extraction and Purification from Plant Materials

4'-Hydroxywogonin, a naturally occurring flavonoid, is primarily sourced from various medicinal plants. The principal method for obtaining this compound is through solvent extraction from plant materials. smolecule.com Commonly utilized plants for this purpose include those from the Scutellaria genus, such as Scutellaria barbata and Scutellaria baicalensis, as well as Verbena littoralis. smolecule.commedchemexpress.com

The extraction process typically involves the use of solvents with varying polarities to isolate the desired compound. A common technique is serial exhaustive extraction, where the finely ground and dried plant material is sequentially treated with a series of solvents, starting with non-polar ones like hexane (B92381) to remove fats and lipids, followed by solvents of increasing polarity such as dichloromethane, acetone, and methanol. up.ac.za This systematic approach allows for a graded separation of compounds based on their solubility. up.ac.za The choice of solvent is critical for successful extraction, with ethyl alcohol also being a frequently used solvent in classic extraction methods. adenuniv.com

Following extraction, the crude extract undergoes several purification steps to isolate this compound. Column chromatography is a fundamental technique employed for this purpose. byjus.com In this method, the extract is passed through a column packed with an adsorbent material like silica (B1680970) gel or alumina. byjus.com The different components of the extract travel through the column at different rates depending on their affinity for the adsorbent, allowing for their separation. byjus.com Further purification may involve techniques like crystallization, where the compound is dissolved in a suitable solvent at a higher temperature and then allowed to cool, leading to the formation of pure crystals. byjus.com

Chemical Synthesis and Biotransformation Pathways

Beyond extraction from natural sources, this compound can also be produced through chemical synthesis and biotransformation.

Chemical Synthesis: Laboratory synthesis often starts with more common flavonoid precursors. smolecule.com For instance, wogonin (B1683318) can be chemically modified through selective hydroxylation at the 4' position to yield this compound. smolecule.com This approach allows for the production of the compound without reliance on plant sources. Another general method for synthesizing similar structures involves the cyclization of 1,3,5-tricarbonyl compounds, which can be seen as a biomimetic strategy, mimicking the natural processes catalyzed by polyketide synthases. mdpi.com

Biotransformation: This method utilizes microorganisms or enzymes to carry out specific chemical reactions. researchgate.netnih.gov It has been demonstrated that certain microorganisms can convert wogonin into this compound as a major phase I metabolism product. nih.gov This enzymatic approach, using specific enzymes to catalyze the formation of hydroxyl groups on flavonoids, represents a promising biotechnological route for the production of this compound. smolecule.comresearchgate.net For example, the biotransformation of wogonin using various microbial strains has been explored, with some showing the capability to hydroxylate the substrate to produce this compound. nih.gov

In Vitro Cell Culture Systems

Macrophage Models for Inflammatory Response Assessment (e.g., RAW 264.7)

The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to investigate the anti-inflammatory properties of this compound. plos.orgnih.govresearchgate.netnih.gov In these studies, macrophages are typically stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. plos.orgnih.gov This response is characterized by the production of various pro-inflammatory mediators.

Research has consistently shown that this compound can effectively suppress this LPS-induced inflammation in RAW 264.7 cells. plos.orgnih.govresearchgate.net It has been observed to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.orgnih.govresearchgate.net Furthermore, this compound has been found to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both the mRNA and protein levels. plos.orgtargetmol.com

The underlying mechanisms of these anti-inflammatory effects have been linked to the inhibition of key signaling pathways, including the NF-κB, MAPKs, and PI3K/Akt pathways. plos.orgnih.gov Studies have also indicated that this compound can decrease intracellular reactive oxygen species (ROS) production, which plays a role in activating these inflammatory signaling cascades. plos.orgnih.gov

Table 1: Effects of this compound on Inflammatory Markers in RAW 264.7 Macrophages

| Inflammatory Marker | Effect of this compound | Signaling Pathway Implicated | Reference(s) |

| Nitric Oxide (NO) | Inhibition | iNOS downregulation | plos.org, nih.gov, researchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition | COX-2 downregulation | plos.org, nih.gov, researchgate.net |

| TNF-α | Inhibition | NF-κB, MAPKs, PI3K/Akt | plos.org, targetmol.com |

| IL-6 | Inhibition | NF-κB, MAPKs, PI3K/Akt | plos.org, targetmol.com |

| IL-1β | Inhibition | NF-κB, MAPKs, PI3K/Akt | plos.org, targetmol.com |

| Reactive Oxygen Species (ROS) | Inhibition | Upstream of NF-κB, MAPKs, PI3K/Akt | plos.org, nih.gov |

Human and Murine Cancer Cell Lines for Antiproliferative and Apoptotic Studies

The anticancer potential of this compound has been investigated using a variety of human and murine cancer cell lines. These studies primarily focus on its ability to inhibit cell proliferation and induce apoptosis (programmed cell death).

For instance, in human acute lymphoblastic leukemia cell lines such as SUP-B15 and Jurkat, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov It also promoted early apoptosis in these cells. nih.gov The mechanism behind these effects was linked to the downregulation of the proliferation-related molecule C-MYC and the anti-apoptotic protein BCL-2, along with the upregulation of the apoptosis-executing protein, cleaved caspase 3. nih.gov

In the context of colorectal cancer, studies using the human SW620 cell line have demonstrated that this compound can reduce cell viability and suppress proliferation. nih.gov Notably, it had little effect on the viability of normal human intestinal epithelial cells (HIEC), suggesting a degree of selectivity for cancer cells. nih.gov The antiproliferative effects in colorectal cancer cells have been associated with the downregulation of vascular endothelial growth factor-A (VEGF-A) expression by disrupting the PI3K/AKT signaling pathway. nih.gov General in vitro studies on various human tumor cell lines have reported IC50 values (the concentration required to inhibit the growth of 50% of cells) for this compound in the range of 8.3-38.4 µg/mL. chemfaces.comchemfaces.com

Table 2: Antiproliferative and Apoptotic Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Molecular Mechanisms | Reference(s) |

| SUP-B15 | Human Acute Lymphoblastic Leukemia | Inhibition of proliferation, induction of apoptosis | Downregulation of C-MYC and BCL-2, upregulation of cleaved caspase 3 | nih.gov |

| Jurkat | Human Acute Lymphoblastic Leukemia | Inhibition of proliferation, induction of apoptosis | Downregulation of C-MYC and BCL-2, upregulation of cleaved caspase 3 | nih.gov |

| SW620 | Human Colorectal Cancer | Reduced viability, suppressed proliferation | Downregulation of VEGF-A, disruption of PI3K/AKT pathway | nih.gov |

Endothelial Cell Models for Angiogenesis Research (e.g., Human Umbilical Vein Endothelial Cells)

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.net Research on this compound has utilized HUVEC models to explore its anti-angiogenic properties.

Studies have shown that conditioned medium from colorectal cancer cells (SW620) treated with this compound can impair the angiogenic capacity of HUVECs in a Matrigel assay. nih.gov This assay assesses the ability of endothelial cells to form tube-like structures, a key step in angiogenesis. nih.gov The anti-angiogenic effect of this compound is linked to its ability to decrease the expression of VEGF-A in cancer cells, a major pro-angiogenic factor. nih.gov By reducing the amount of VEGF-A secreted by cancer cells, this compound indirectly inhibits the stimulation of endothelial cells and thus, angiogenesis. nih.gov This is further supported by the finding that this compound disrupts the PI3K/AKT signaling pathway, which is involved in VEGF-A expression. nih.gov

In Vivo Animal Models for Therapeutic Efficacy Evaluation

To evaluate the in vivo anti-inflammatory properties of this compound, researchers have employed murine models of acute lung injury (ALI). plos.orgnih.govnih.gov A common approach involves inducing ALI in male C57BL/6 mice through the intratracheal injection of lipopolysaccharide (LPS). plos.orgresearchgate.net This method effectively mimics the inflammatory cascade seen in clinical ALI.

Following the induction of injury, the therapeutic efficacy of this compound is assessed through several key analyses. Histopathological evaluation of lung tissues, typically stained with hematoxylin (B73222) and eosin (B541160) (H&E), is performed to observe structural changes and cellular infiltration. nih.gov Additionally, bronchoalveolar lavage fluid (BALF) is collected to measure critical inflammatory markers. researchgate.net The analysis of BALF includes determining the total cell count, total protein concentration, and the levels of pro-inflammatory cytokines. plos.orgresearchgate.net Furthermore, myeloperoxidase (MPO) activity in lung homogenates is measured as an indicator of neutrophil accumulation. nih.gov Studies have demonstrated that this compound can effectively prevent LPS-induced lung histopathological changes and reduce neutrophil infiltration. nih.gov

| Model | Inducing Agent | Animal Strain | Key Assessments | Reference |

| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | C57BL/6 mice | Histopathology, BALF cell count, BALF protein, MPO activity | nih.govplos.orgresearchgate.netmedchemexpress.com |

The anti-angiogenic effects of this compound have been investigated in the context of colorectal cancer (CRC). nih.gov In these studies, human CRC cell lines, such as SW620, are utilized. nih.gov To simulate the tumor inflammatory microenvironment, these cells are often treated with interleukin-6. nih.gov While much of the research focuses on in vitro assays, these models are foundational for understanding how this compound may inhibit tumor-related angiogenesis. The findings from these cellular models suggest that this compound could be a promising agent against CRC by targeting angiogenesis. nih.govd-nb.info

| Model | Cell Line | Key Focus | Reference |

| Colorectal Cancer (CRC) Angiogenesis | SW620 | Anti-angiogenic effects, Viability reduction | nih.gov |

Acute Lung Injury (ALI) Murine Models

Molecular and Cellular Biological Techniques

The investigation into the molecular mechanisms of this compound heavily relies on gene and protein expression analysis. Quantitative real-time PCR (qPCR) is a frequently used method to determine the mRNA expression levels of various target genes. plos.org For instance, studies have used qPCR to show that this compound can suppress the LPS-induced transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). plos.orgresearchgate.net Similarly, the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have been shown to be downregulated by this compound. plos.org In the context of colorectal cancer, qPCR has been used to demonstrate a decrease in the mRNA expression of vascular endothelial growth factor-A (VEGF-A). nih.gov

Western Blot analysis is the corresponding technique used to assess protein levels. Research has confirmed that the reductions in mRNA levels of iNOS and COX-2 by this compound translate to decreased protein expression of these inflammatory mediators. plos.orgresearchgate.net This technique is also crucial for analyzing the proteins involved in various signaling pathways. plos.org

| Technique | Target Genes/Proteins | Key Findings | Reference |

| Quantitative Real-Time PCR (qPCR) | TNF-α, IL-6, IL-1β, iNOS, COX-2, VEGF-A | Suppression of pro-inflammatory cytokine and mediator mRNA expression. | plos.orgresearchgate.netnih.gov |

| Western Blot | iNOS, COX-2, Signaling pathway proteins | Reduction in iNOS and COX-2 protein levels. | plos.orgresearchgate.net |

Understanding the impact of this compound on cellular signaling pathways necessitates the assessment of protein phosphorylation. Western Blotting is the primary technique employed for this purpose. plos.org Studies have shown that this compound can attenuate the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways. plos.orgnih.govnih.gov Specifically, pretreatment with this compound has been observed to dose-dependently reduce the LPS-induced phosphorylation of ERK1/2 and p38, while the phosphorylation of JNK was unaffected. plos.org Furthermore, this compound has been found to significantly decrease the phosphorylation of AKT and transforming growth factor-beta-activated kinase 1 (TAK1). plos.orgnih.gov In studies on colorectal cancer, this compound was also shown to inhibit the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and AKT. nih.gov

| Signaling Pathway | Phosphorylated Proteins Assessed | Effect of this compound | Reference |

| MAPK Signaling | ERK1/2, p38, JNK | Attenuated phosphorylation of ERK1/2 and p38. | plos.org |

| PI3K/Akt Signaling | AKT, PI3K | Reduced phosphorylation of AKT and PI3K. | plos.orgnih.govnih.gov |

| TAK1/IKK/NF-κB Signaling | TAK1 | Reduced phosphorylation of TAK1. | plos.orgnih.gov |

The pro-apoptotic effects of this compound are evaluated using various apoptosis detection assays. medchemexpress.com Apoptosis is a multi-stage process involving early, mid, and late-stage events, which can be detected by methods such as Annexin V assays, caspase detection, and TUNEL assays. sigmaaldrich.comnih.govpromega.ca Research indicates that this compound induces apoptosis and is associated with a decrease in the expression of anti-apoptotic proteins like BCL-2 and an increase in the expression of cleaved caspase 3. medchemexpress.com

Flow cytometry is a common platform for many of these assays, particularly for Annexin V staining, which identifies the translocation of phosphatidylserine (B164497) to the outer cell membrane—an early marker of apoptosis. sigmaaldrich.com Although specific studies detailing the use of flow cytometry for this compound are not extensively cited in the provided context, the reported induction of apoptosis and changes in apoptosis-related proteins strongly imply the use of such standard detection methodologies. medchemexpress.com

| Apoptotic Event | Detection Method | Associated Markers | Reference |

| Induction of Apoptosis | General apoptosis assays | Decreased BCL-2, Increased cleaved caspase 3 | medchemexpress.com |

| Early-Stage Apoptosis | Annexin V Assay (often via Flow Cytometry) | Phosphatidylserine translocation | sigmaaldrich.com |

| Late-Stage Apoptosis | TUNEL Assay | DNA fragmentation | sigmaaldrich.comnih.gov |

Measurement of Inflammatory Mediators and Cytokines

The anti-inflammatory properties of this compound are primarily investigated by measuring its effect on the production of key inflammatory mediators and cytokines. In vitro studies frequently utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model for inflammation. researchgate.netnih.govplos.org

The production of Nitric Oxide (NO) is a common marker of inflammation. researchgate.netnih.govplos.org Its levels are typically quantified in cell culture supernatants using the Griess reagent assay. researchgate.netnih.gov Research has shown that this compound can dose-dependently inhibit NO production in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition is often correlated with the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. researchgate.netnih.gov

Prostaglandin E2 (PGE2) , another crucial inflammatory mediator, is measured using commercial enzyme-linked immunosorbent assay (ELISA) kits. researchgate.netnih.gov Studies have demonstrated that this compound significantly suppresses the production of PGE2 in a dose-dependent manner in LPS-stimulated macrophages. researchgate.netnih.gov This effect is linked to the reduced expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. researchgate.netnih.gov

The expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) are assessed at both the mRNA and protein levels. researchgate.netnih.govresearchgate.net Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the transcript levels of these cytokines. nih.govresearchgate.net For protein quantification, ELISA is the standard method used to measure the concentration of these cytokines in cell culture supernatants or in bronchoalveolar lavage fluid (BALF) in in vivo models of acute lung injury. nih.govplos.org Research findings indicate that this compound can significantly reduce the LPS-induced expression and secretion of TNF-α, IL-6, and IL-1β in RAW 264.7 macrophages. nih.govresearchgate.net

Table 1: Methodologies for Measuring Inflammatory Mediators and Cytokines

| Mediator/Cytokine | Experimental Model | Measurement Technique | Key Findings with this compound |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Griess Reagent Assay | Dose-dependent inhibition of NO production. nih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | ELISA | Dose-dependent suppression of PGE2 production. nih.gov |

| TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 macrophages; Acute Lung Injury models | qRT-PCR (mRNA), ELISA (protein) | Significant reduction in expression and secretion. nih.govresearchgate.net |

Reactive Oxygen Species (ROS) Quantification

The antioxidant potential of this compound is evaluated by measuring its ability to reduce intracellular levels of Reactive Oxygen Species (ROS). A widely used method for ROS quantification involves the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). plos.orgmdpi.com

In this assay, cells are pre-treated with this compound before being stimulated with an agent like LPS to induce oxidative stress. plos.org The cells are then incubated with DCFH-DA. plos.org Inside the cell, esterases hydrolyze DCFH-DA to the non-fluorescent dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). mdpi.comfrontiersin.org The intensity of the fluorescence, measured with a microplate reader, is directly proportional to the amount of intracellular ROS. plos.orgfrontiersin.org Studies have shown that this compound significantly decreases the LPS-induced intracellular ROS levels in a concentration-dependent manner in RAW 264.7 macrophages. nih.govplos.org

Table 2: ROS Quantification Methodology

| Analyte | Experimental Model | Measurement Technique | Key Findings with this compound |

|---|---|---|---|

| Intracellular ROS | LPS-stimulated RAW 264.7 macrophages | DCFH-DA fluorescent probe assay | Concentration-dependent decrease in ROS levels. nih.govplos.org |

Computational and In Silico Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). biorxiv.orgnih.gov This method is employed to understand the potential enzyme-ligand interactions of this compound at a molecular level. frontiersin.org The process involves generating various conformations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each conformation. biorxiv.org

In the context of this compound's anti-inflammatory effects, molecular docking studies have been used to investigate its interaction with key signaling proteins. For example, simulations have shown that this compound can dock into the binding site of transforming growth factor-β-activated kinase 1 (TAK1). nih.gov This interaction is thought to block the subsequent binding of TAK1 to its activator, TAB1, thereby inhibiting downstream inflammatory signaling pathways. nih.gov The binding energy, which indicates the stability of the ligand-protein complex, is a key output of these simulations. lasalle.mx

Network Pharmacology Analysis for Target Identification

Network pharmacology is an approach that combines systems biology and computational analysis to identify the multiple targets of a drug and understand its mechanism of action within a biological network. frontiersin.orgnih.gov This methodology is used to elucidate the complex interactions between the active compounds in traditional medicines and their multiple protein targets. nih.govmdpi.com

For this compound, network pharmacology analysis begins with identifying potential protein targets from various databases. nih.gov A "compound-target" network is then constructed to visualize these interactions. frontiersin.org By integrating this with disease-related targets, a "compound-disease-target" network can be created to identify key targets of this compound in a specific disease context. frontiersin.orgnih.gov For instance, in the study of Li-Zhong-Xiao-Pi granules for treating gastric precancerous lesions, this compound was identified as one of the active ingredients, and network pharmacology helped to pinpoint crucial target molecules like AKT1, CYP1B1, PTGS2, MMP9, and EGFR. nih.gov This analysis provides a holistic view of the compound's potential mechanisms of action. frontiersin.org

Analytical Techniques for Compound Identification and Quantification in Biological Systems

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comipinnovative.com It is widely applied in pharmaceutical analysis for quality control and the determination of compounds in biological matrices. ipinnovative.comnih.gov

In research involving this compound, HPLC with a photodiode array (PDA) detector is a common method for its quantification in plant extracts and biological samples. chemfaces.combiocrick.com The method typically involves a C18 column for separation. chemfaces.combiocrick.com The quantification is based on a calibration curve constructed using a standard of this compound. thermofisher.com HPLC methods are validated for linearity, accuracy, precision, and recovery to ensure reliable results. chemfaces.combiocrick.com For example, a validated HPLC-DAD method was developed for the quantitative determination of seven bioactive compounds, including this compound, in Scutellaria barbata. chemfaces.combiocrick.com In some applications, HPLC is coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity in complex biological samples like plasma. thermofisher.comnih.gov

Table 3: HPLC Application for this compound Quantification

| Application | Analytical Method | Key Parameters |

|---|---|---|

| Quantification in Scutellaria barbata | HPLC-DAD | C18 column, validated for linearity, accuracy, precision, and recovery. chemfaces.combiocrick.com |

| Quantification in biological fluids (e.g., plasma) | HPLC-MS/MS | High sensitivity and specificity for complex matrices. thermofisher.comnih.gov |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful and highly sensitive analytical technique employed for the separation, identification, and structural elucidation of chemical compounds in complex mixtures. plos.org This methodology combines the high-resolution separation capabilities of UPLC with the high-mass accuracy and resolution of Q-TOF mass spectrometry. researchgate.netmdpi.com UPLC utilizes columns with sub-2 µm particle sizes, which provides superior chromatographic resolution, increased peak capacity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

The Q-TOF mass spectrometer is a hybrid instrument that links a quadrupole analyzer with a time-of-flight analyzer. This combination allows for precise mass measurements of both precursor and product ions, which is crucial for determining the elemental composition of an analyte and identifying unknown compounds. researchgate.netmdpi.com The high sensitivity and mass accuracy (typically below 5 ppm) of Q-TOF-MS enable the reliable identification of compounds, even at trace levels in complex biological or herbal matrices. researchgate.net

In the context of this compound research, UPLC-Q-TOF-MS is instrumental for several applications:

Chemical Profiling: It is used to rapidly screen and identify this compound within complex herbal extracts. nih.gov

Metabolite Identification: The technique is adept at detecting and characterizing the in vivo and in vitro metabolites of flavonoids like this compound from biological samples such as plasma, urine, and feces. nih.govnih.govmdpi.com

Pharmacokinetic Studies: It can be applied to investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. nih.govfrontiersin.orgfrontiersin.org

Detailed Research Findings

A study utilizing UPLC-Q-TOF-MS successfully identified this compound in Li-Zhong-Xiao-Pi (LZXP) granules, a traditional Chinese medicine formula. nih.gov The analysis was conducted in both positive and negative ion modes to provide comprehensive chemical profiling. nih.gov In such analyses, compounds are first separated based on their retention time on the UPLC column and then detected by the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact molecule (precursor ion) and then fragments it to produce a characteristic pattern of product ions (MS/MS spectrum). This fragmentation pattern serves as a fingerprint for structural confirmation.

The identification of this compound is typically confirmed by comparing its retention time, accurate mass of the molecular ion, and fragmentation data with that of an authentic reference standard. nih.gov The high resolving power of Q-TOF-MS is essential for differentiating between isomers, which are common among flavonoids and often exhibit identical molecular weights. researchgate.net

While specific metabolic studies exclusively on this compound using this method are not detailed in the provided context, the methodology is widely applied to flavonoids in general. nih.govmdpi.com For instance, studies on Scutellaria baicalensis extract, which contains related flavonoids, used UPLC-Q-TOF-MS to identify various metabolites, including glucuronide and sulfate (B86663) conjugates, in rat biological samples. nih.gov This demonstrates the technique's suitability for elucidating the metabolic pathways of this compound, which would likely involve similar phase II conjugation reactions like glucuronidation and sulfation. mdpi.comfrontiersin.org

Below are interactive tables summarizing the mass spectrometric data for the identification of this compound and the typical parameters for such an analysis.

Table 1: Mass Spectrometric Data for the Identification of this compound by UPLC-Q-TOF-MS

| Compound Name | Formula | Molecular Weight (Da) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Ion Mode | Reference |

| This compound | C₁₇H₁₄O₆ | 314.29 | 313.0718 | 298.0481, 283.0245, 269.0452 | Negative | nih.gov |

This table presents typical data used for the identification of this compound. The precursor ion corresponds to the deprotonated molecule, and the fragment ions are used for structural confirmation.

Table 2: Typical UPLC-Q-TOF-MS Parameters for Flavonoid Analysis

| Parameter | Typical Setting | Purpose | Reference |

| UPLC System | |||

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides high-resolution separation of compounds. | frontiersin.orgmdpi.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Creates a gradient to elute compounds with varying polarities. | frontiersin.orgmaxapress.com |

| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of the mobile phase through the column. | mdpi.com |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. | mdpi.com |

| Q-TOF-MS System | |||

| Ionization Source | Electrospray Ionization (ESI) | Ionizes the analytes for mass analysis. | japsonline.com |

| Ion Mode | Positive and/or Negative | Detects a wider range of compounds. | nih.govfrontiersin.org |

| Scan Range | 50 - 1500 m/z | Defines the mass range for detecting ions. | maxapress.comjapsonline.com |

| Collision Energy | Ramped (e.g., 15-45 eV) | Fragments precursor ions to obtain structural information (MS/MS). | maxapress.com |

| Mass Correction | Leucine enkephalin | Ensures high mass accuracy during the analysis. | maxapress.com |

This table outlines common starting parameters for developing a UPLC-Q-TOF-MS method for the analysis of flavonoids like this compound. These parameters are often optimized for specific applications.

Pharmacological Activities and Mechanistic Insights of 4 Hydroxywogonin

Anti-inflammatory Efficacy and Underlying Signal Transduction

Research has extensively documented the anti-inflammatory properties of 4'-Hydroxywogonin. targetmol.combioscience.co.uk Its ability to mitigate inflammatory responses is attributed to its influence on various cellular and molecular processes. Studies show that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. targetmol.combioscience.co.uk The compound's anti-inflammatory actions are linked to its capacity to inhibit the TAK1/IKK/NF-κB signaling pathway and decrease the phosphorylation of MAPKs and the PI3/Akt signaling pathway. targetmol.combioscience.co.uk

Suppression of Inflammatory Enzyme Expression

This compound has been shown to potently suppress the expression of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.orgnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a marked, dose-dependent reduction in both the protein and mRNA levels of iNOS and COX-2. plos.orgnih.gov This suppression, in turn, leads to a decrease in the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are significant mediators of inflammation. plos.orgnih.govresearchgate.net

Table 1: Effect of this compound on Inflammatory Enzyme Expression

| Cell Line | Stimulant | Treatment | Target Enzyme | Observed Effect | Reference |

|---|

Reduction of Pro-inflammatory Cytokine Production

The inflammatory process is largely driven by the release of pro-inflammatory cytokines. This compound has been found to effectively reduce the production of several crucial cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). targetmol.combioscience.co.ukresearchgate.net In LPS-stimulated RAW 264.7 macrophages, this compound significantly suppressed the expression of these cytokines at both the mRNA and protein levels. researchgate.net

Table 2: Impact of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Level | Effect of this compound | Reference |

|---|---|---|---|

| TNF-α | mRNA & Protein | Suppressed expression | researchgate.net |

| IL-1β | mRNA & Protein | Suppressed expression | researchgate.net |

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to interfere with complex intracellular signaling cascades that are central to the inflammatory response.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of inflammatory gene expression. This compound has been demonstrated to inhibit this pathway effectively. targetmol.combioscience.co.ukplos.orgresearchgate.net It achieves this by blocking the interaction between TAK1 (transforming growth factor-β-activated kinase 1) and TAB1 (TAK1 binding protein 1), which is a critical step for TAK1 activation. nih.govresearchgate.net This disruption prevents the subsequent phosphorylation and activation of IKK (IκB kinase), which in turn inhibits the degradation of IκB-α (inhibitor of kappa B). nih.govmedchemexpress.com As a result, the translocation of the NF-κB p65 subunit to the nucleus is prevented, leading to a downregulation of inflammatory gene transcription. medchemexpress.com

Mitogen-activated protein kinases (MAPKs) are a group of protein kinases that play a pivotal role in transmitting extracellular signals to the cellular machinery, leading to various responses including inflammation. abcam.comgenome.jp These pathways are crucial for processes like cell proliferation, differentiation, and apoptosis. abcam.com In mammals, the main MAPK families are the classical MAPKs (ERK), JNK/SAPK, and p38 kinases. abcam.com this compound has been found to reduce the phosphorylation of MAPKs in LPS-stimulated RAW 264.7 macrophages. plos.orgresearchgate.net Specifically, it has been observed to attenuate the phosphorylation of ERK1/2 and p38 in a dose-dependent manner. medchemexpress.com This modulation of MAPK signaling contributes significantly to its anti-inflammatory properties.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cellular processes, including inflammation and cell survival. nih.gov Dysregulation of this pathway is often implicated in various diseases, including cancer. nih.govfrontiersin.org Research indicates that this compound can disrupt this signaling cascade. targetmol.combioscience.co.ukplos.orgresearchgate.net It has been shown to reduce the phosphorylation of Akt in LPS-stimulated macrophages. plos.orgresearchgate.net Furthermore, in the context of colorectal cancer, this compound has been found to inhibit angiogenesis by disrupting PI3K/Akt signaling, leading to a decrease in the expression of vascular endothelial growth factor-A (VEGF-A). neurotree.orgnih.gov The inhibition of the PI3K/Akt pathway is a key mechanism through which this compound exerts its anti-inflammatory and other pharmacological effects. plos.orgnih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitric oxide |

| Prostaglandin E2 |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

Regulation of Mitogen-Activated Protein Kinases (MAPKs) Phosphorylation

Attenuation of Intracellular Reactive Oxygen Species (ROS) Generation

This compound has been shown to significantly decrease the intracellular levels of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive molecules that, when produced in excess, can lead to oxidative stress and cellular damage, contributing to various disease states. nih.gov The antioxidant properties of this compound help to mitigate this damage. ontosight.ainih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for inflammation, this compound was observed to inhibit ROS production in a concentration-dependent manner. plos.orgresearchgate.net This reduction in ROS is significant as LPS-induced ROS generation is linked to the activation of several inflammatory signaling pathways, including NF-κB, MAPKs, and AKT. nih.govplos.org By decreasing ROS levels, this compound may indirectly inhibit these pathways, contributing to its anti-inflammatory effects. nih.gov It is suggested that the antioxidant activity of flavonoids like this compound is a key component of their therapeutic potential. smolecule.com

Anticancer Potential and Cellular Regulatory Mechanisms

This compound has emerged as a compound of interest for its potential anticancer activities. researchgate.netontosight.aismolecule.com Its mechanisms of action involve the inhibition of cancer cell growth, induction of programmed cell death, and suppression of angiogenesis, the formation of new blood vessels that tumors need to grow. smolecule.commedchemexpress.com

Inhibition of Cell Proliferation in Malignant Cell Lines

Research has demonstrated that this compound can inhibit the proliferation of various cancer cells. smolecule.commedchemexpress.com For instance, it has shown a positive effect in inhibiting several human tumor cell lines in vitro, with IC50 values ranging from 8.3 to 38.4 µg/mL. biocrick.comchemfaces.com

In studies on human acute lymphoblastic leukemia cells (SUP-B15 and Jurkat), this compound inhibited proliferation in a dose-dependent manner. nih.gov The IC50 values at 24 hours were determined to be (6.32± 0.53) µg/ml for SUP-B15 cells and (12.04± 0.42) µg/ml for Jurkat cells. nih.gov Similarly, in human colorectal cancer (CRC) cell line SW620, this compound reduced cell viability in a concentration- and time-dependent manner, while having little effect on normal human intestinal epithelial HIEC cells. nih.gov

| Cell Line | Cancer Type | Effect | IC50 Value (at 24h) | Source |

|---|---|---|---|---|

| SUP-B15 | Acute Lymphoblastic Leukemia | Inhibited proliferation | (6.32± 0.53) µg/ml | nih.gov |

| Jurkat | Acute Lymphoblastic Leukemia | Inhibited proliferation | (12.04± 0.42) µg/ml | nih.gov |

| SW620 | Colorectal Cancer | Reduced viability | Not specified | nih.gov |

| Various Human Tumor Lines | Various Cancers | Inhibited growth | 8.3-38.4 µg/mL | biocrick.comchemfaces.com |

Induction of Programmed Cell Death (Apoptosis)

Beyond inhibiting proliferation, this compound also induces apoptosis, or programmed cell death, in cancer cells. ontosight.aimedchemexpress.com This is a crucial mechanism for eliminating malignant cells.

In human acute lymphoblastic leukemia cells, treatment with this compound led to an increased rate of early apoptosis as the concentration of the compound increased. nih.gov This indicates that this compound can trigger the cellular machinery responsible for self-destruction in these cancer cells.

The pro-apoptotic effect of this compound is associated with its ability to modulate the expression of key proteins that regulate apoptosis. nih.gov In leukemia cells, this compound was found to down-regulate the expression of the proliferation-related molecule C-MYC and the anti-apoptotic molecule BCL-2. nih.gov C-MYC is an oncogene that can drive cell proliferation, and its down-regulation contributes to the anti-tumor effect. e-crt.org BCL-2 is a protein that prevents apoptosis; its inhibition makes cancer cells more susceptible to cell death. clinmedjournals.orgresearchgate.net

Concurrently, this compound up-regulated the expression of cleaved caspase-3. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. e-crt.orgnih.gov Its activation, indicated by its cleavage, is a hallmark of apoptosis. e-crt.org The up-regulation of cleaved caspase-3 by this compound directly points to its role in activating the final stages of programmed cell death. nih.gov

| Protein | Function | Effect of this compound | Source |

|---|---|---|---|

| C-MYC | Promotes cell proliferation | Down-regulated | nih.gov |

| BCL-2 | Inhibits apoptosis | Down-regulated | nih.gov |

| Cleaved Caspase-3 | Executes apoptosis | Up-regulated | nih.gov |

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govbiomedres.us this compound has been shown to possess anti-angiogenic properties, further contributing to its anticancer potential. smolecule.commedchemexpress.com

In the context of colorectal cancer, this compound was found to decrease angiogenesis. nih.gov This effect was linked to a reduction in the expression of vascular endothelial growth factor-A (VEGF-A), a primary cytokine that promotes angiogenesis. nih.gov The conditioned medium from this compound-treated SW620 cells resulted in impaired angiogenic capacity of human umbilical vein endothelial cells (HUVECs). nih.gov

The anti-angiogenic activity of this compound is mediated, at least in part, through the disruption of the PI3K/AKT signaling pathway. smolecule.comnih.gov This pathway is a critical regulator of cell proliferation, survival, and angiogenesis. nih.gov

In colorectal cancer cells, this compound was observed to inhibit the phosphorylation of both PI3K and AKT in a concentration-dependent manner. nih.gov The PI3K/AKT pathway is known to regulate the expression of VEGF. nih.gov By inhibiting this pathway, this compound effectively down-regulates VEGF-A expression, thereby suppressing angiogenesis. nih.gov The use of a PI3K inhibitor, wortmannin, produced similar effects to this compound in downregulating VEGF-A, and a combination of the two had a more significant effect. nih.gov This provides strong evidence for the role of the PI3K/AKT pathway in the anti-angiogenic effects of this compound. nih.gov

Downregulation of Vascular Endothelial Growth Factor-A (VEGF-A) Expression

This compound has demonstrated the ability to decrease the expression of Vascular Endothelial Growth Factor-A (VEGF-A), a key regulator of angiogenesis, the formation of new blood vessels. nih.gov This process is crucial for tumor growth and metastasis. nih.gov Studies have shown that this compound can concentration-dependently reduce both the mRNA and protein levels of VEGF-A in cancer cells. nih.govmedchemexpress.com The mechanism behind this downregulation is linked to the compound's ability to interfere with specific signaling pathways within the cancer cells.

One of the primary pathways affected is the PI3K/AKT signaling pathway. nih.govmedchemexpress.com This pathway is frequently overactive in cancer and plays a significant role in promoting cell survival and proliferation. This compound has been observed to inhibit the phosphorylation of both phosphatidylinositol 3-kinase (PI3K) and AKT, key components of this pathway. nih.gov The inhibition of PI3K/AKT signaling by this compound leads to the subsequent downregulation of VEGF-A expression. nih.gov This has been confirmed in studies where the use of a PI3K inhibitor mimicked the effects of this compound on VEGF-A levels. nih.gov Furthermore, the conditioned medium from cancer cells treated with this compound showed a reduced capacity to promote the formation of new blood vessels by human umbilical vein endothelial cells (HUVECs), an effect that was also seen when HUVECs were treated with a neutralizing antibody against VEGF-A. nih.gov

Efficacy in Specific Cancer Types

The anticancer effects of this compound have been investigated in several specific types of cancer.

Acute Lymphoblastic Leukemia (ALL): In human acute lymphoblastic leukemia cell lines, such as SUP-B15 and Jurkat cells, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov It also induces apoptosis, or programmed cell death, in these leukemia cells. nih.gov The underlying mechanism for these effects involves the downregulation of the proliferation-related molecule C-MYC and the anti-apoptotic molecule BCL-2, along with the upregulation of the pro-apoptotic molecule cleaved caspase 3. nih.gov

Colorectal Cancer (CRC): this compound has been found to reduce the viability of colorectal cancer cells in a concentration- and time-dependent manner. nih.gov A key mechanism of its action in CRC is the inhibition of angiogenesis. nih.gov As previously mentioned, it achieves this by downregulating VEGF-A expression through the disruption of the PI3K/AKT signaling pathway. nih.gov

Oral Squamous Cell Carcinoma (OSCC): Research indicates that this compound can inhibit the progression of oral squamous cell carcinoma. researchgate.net A significant target in this cancer type is the Gas6/Axl signaling axis. researchgate.net

Modulation of Specific Oncogenic Pathways

This compound exerts its anticancer effects by modulating specific signaling pathways that are crucial for cancer cell growth, survival, and metastasis.

Gas6/Axl Signaling Axis: In the context of oral squamous cell carcinoma, this compound has been identified as an inhibitor of the Gas6/Axl signaling pathway. researchgate.net The growth arrest-specific protein 6 (Gas6) and its receptor tyrosine kinase Axl are key players in tumor progression, promoting cell growth, invasion, and metastasis. researchgate.netmdpi.comnih.gov By targeting this axis, this compound can impede the advancement of OSCC. researchgate.net

Antioxidant Activities

Beyond its anticancer properties, this compound is recognized for its antioxidant activities. ontosight.ai

Mechanisms of Free Radical Scavenging

As a phenolic compound, this compound can act as an antioxidant through various mechanisms. sci-hub.se A primary mechanism is the scavenging of free radicals, which are unstable molecules that can cause damage to cells. sci-hub.sefrontiersin.org Phenolic compounds can donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. mdpi.commdpi.com This action helps to terminate chain reactions that can lead to cellular damage. sci-hub.se Flavonoids, including this compound, are effective at scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com

Protective Effects Against Oxidative Stress-Induced Cellular Damage

By scavenging free radicals, this compound helps protect cells from oxidative stress, a condition that arises from an imbalance between free radical production and the body's ability to counteract their harmful effects. nih.govresearchgate.net Oxidative stress is implicated in a variety of diseases. researchgate.net Studies have shown that this compound can significantly inhibit the production of reactive oxygen species (ROS) in cells stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govresearchgate.net This reduction in ROS can, in turn, inhibit the activation of inflammatory signaling pathways that are sensitive to oxidative stress, such as NF-κB, MAPKs, and AKT. nih.gov

Other Identified Biological Activities

In addition to its anticancer and antioxidant effects, this compound has been noted for other biological activities. A significant area of research is its anti-inflammatory properties. ontosight.airesearchgate.net It has been shown to suppress the production of pro-inflammatory mediators in macrophages, which are key immune cells. researchgate.netsmolecule.com This includes reducing the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory molecules. smolecule.com The anti-inflammatory effects of this compound are mediated through the inhibition of signaling pathways such as TAK1/IKK/NF-κB, MAPKs, and PI3K/AKT. medchemexpress.comtargetmol.com

Table of Research Findings on this compound

| Activity | Mechanism | Cancer/Cell Type | Key Findings | References |

| Anti-Angiogenesis | Downregulation of VEGF-A via PI3K/AKT inhibition | Colorectal Cancer (SW620 cells) | Concentration-dependently decreased VEGF-A mRNA and protein expression. | nih.govmedchemexpress.com |

| Anticancer | Inhibition of proliferation, induction of apoptosis | Acute Lymphoblastic Leukemia (SUP-B15, Jurkat cells) | Inhibited proliferation and induced apoptosis by downregulating C-MYC and BCL-2, and upregulating cleaved caspase 3. | nih.gov |

| Anticancer | Inhibition of progression | Oral Squamous Cell Carcinoma | Targets the Gas6/Axl signaling axis. | researchgate.net |

| Antioxidant | Free radical scavenging | N/A | Acts as a phenolic antioxidant, donating hydrogen atoms to neutralize free radicals. | sci-hub.semdpi.com |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Macrophages (RAW 264.7 cells) | Suppressed the expression of COX-2 and iNOS. | smolecule.com |

Enzyme Inhibition Studies

The pharmacological profile of this compound is significantly defined by its ability to modulate various enzymatic pathways, primarily those associated with inflammation. Research has focused on its inhibitory effects on key enzymes involved in the inflammatory cascade. However, studies investigating its direct inhibitory potential against a broad spectrum of enzymes, including HMG-CoA reductase, are limited.

Inhibition of Pro-inflammatory Enzymes and Signaling Pathways

This compound has been shown to potently suppress the expression of enzymes that are crucial mediators of the inflammatory response. researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound demonstrated a dose-dependent inhibition of the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov This inhibition, in turn, leads to a reduction in the production of their respective pro-inflammatory products, prostaglandin E₂ (PGE₂) and nitric oxide (NO). researchgate.netnih.gov

The anti-inflammatory effects of this compound are also attributed to its ability to interfere with key signaling pathways that regulate the expression of inflammatory genes. The compound has been found to inhibit the TAK1/IKK/NF-κB signaling pathway. researchgate.netnih.gov Specifically, it has been observed to block the interaction of TAK1 and TAB1 in LPS-stimulated macrophages, which is a critical step in the activation of this pathway. researchgate.net Furthermore, this compound has been noted to reduce the phosphorylation of MAPKs and the PI3/Akt signaling pathways, both of which are involved in inflammatory processes. researchgate.net

While the inhibitory effects of this compound on the expression of these inflammatory enzymes are well-documented, specific IC₅₀ values for the direct inhibition of the enzymatic activity of COX-2 and iNOS by this compound are not extensively reported in the currently available scientific literature. The primary mechanism appears to be the downregulation of their gene expression rather than direct competitive or non-competitive inhibition of the enzymes themselves.

HMG-CoA Reductase Inhibition Studies

Despite the investigation of this compound's effects on various enzymes, there is currently no scientific evidence available from published research to suggest that this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Screening studies and specific assays to determine its activity against HMG-CoA reductase have not been reported in the accessible literature. Therefore, a pharmacological link between this compound and the inhibition of HMG-CoA reductase cannot be established at this time.

Summary of Enzyme and Pathway Inhibition by this compound

The following table summarizes the observed inhibitory effects of this compound on various enzymes and signaling pathways based on available research findings.

| Target Enzyme/Pathway | Observed Effect | Model System | Research Findings |

| Cyclooxygenase-2 (COX-2) | Inhibition of protein expression | LPS-stimulated RAW 264.7 macrophages | This compound dose-dependently suppressed the increased protein expression of COX-2 induced by LPS. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein expression | LPS-stimulated RAW 264.7 macrophages | Treatment with this compound led to a significant, dose-dependent reduction in the expression of iNOS protein. nih.gov |

| TAK1/IKK/NF-κB Pathway | Inhibition of signaling cascade | LPS-stimulated RAW 264.7 macrophages | This compound blocked the interaction of TAK1 and TAB1, thereby inhibiting the downstream signaling pathway. researchgate.net |

| MAPKs Pathway | Reduced phosphorylation | LPS-stimulated RAW 264.7 macrophages | The phosphorylation of MAPKs was reduced in the presence of this compound. researchgate.net |

| PI3/Akt Pathway | Reduced phosphorylation | LPS-stimulated RAW 264.7 macrophages | This compound was found to decrease the phosphorylation within the PI3/Akt signaling pathway. researchgate.net |

Structure Activity Relationship Sar Studies and Analog Development for 4 Hydroxywogonin

Elucidation of Key Structural Determinants for Bioactivity

The biological activity of 4'-Hydroxywogonin is intricately linked to its specific chemical structure. The arrangement and nature of its functional groups on the flavone (B191248) backbone are critical for its interactions with biological targets.

The presence of hydroxyl groups at positions C5 and C7 in the A-ring, a methoxy (B1213986) group at C8, and a hydroxyl group at C4' in the B-ring are considered key determinants of its bioactivity. biomolther.orgnih.gov Studies on related flavonoids have shown that the hydroxyl groups at C5 and C7 are crucial for their anti-inflammatory and anticancer activities. biomolther.org The methoxy group at C8 also appears to play a significant role in the bioactivity of wogonin (B1683318) and its derivatives. biomolther.org

The defining feature of this compound is the hydroxyl group at the 4'-position of the B-ring. This substitution is believed to significantly influence its biological properties. For instance, the 4'-hydroxyl group may contribute to the compound's antioxidant activity by acting as a hydrogen donor to neutralize free radicals. Furthermore, this hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the active sites of target enzymes, thereby modulating their activity. nih.gov

A study comparing the inhibitory effects of various flavonoids on COX-2 catalyzed prostaglandin (B15479496) E2 (PGE2) production found that the substitution pattern on the A-ring of wogonin is a crucial factor for its inhibitory activity. biomolther.org Serial deletion of the functional groups at the A-ring of wogonin led to a significant reduction in its bioactivity, indicating that the 5-OH, 7-OH, and 8-OCH3 groups are all important for its optimal inhibitory effects. biomolther.org

Comparative Analysis with Parent Compounds and Related Flavonoids (e.g., Wogonin)

Comparative studies between this compound and its parent compound, wogonin, as well as other related flavonoids, have provided valuable insights into its unique pharmacological profile. Wogonin, which lacks the 4'-hydroxyl group, has been extensively studied for its anti-inflammatory and anticancer properties.

In a comparative study, this compound exhibited improved inhibitory effects on nitric oxide (NO) production and the mRNA expression of pro-inflammatory cytokines in LPS-stimulated macrophages compared to wogonin. nih.gov This suggests that the addition of the 4'-hydroxyl group enhances the anti-inflammatory potential of the wogonin scaffold. While both compounds share a similar mechanism of action in inhibiting inflammatory pathways, they may act on different molecular targets. For example, this compound did not inhibit the expression of MyD88, a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, whereas wogonin has been reported to suppress LPS-induced MyD88 expression. nih.gov

The substitution of the 4'-hydroxyl group in the B-ring of the flavone structure is thought to contribute to the enhanced anti-inflammatory effect of this compound, in addition to the established roles of the hydroxyl groups at C5 and C7 and the methoxy group at C8 in the A-ring. nih.gov

The following table provides a comparative overview of the inhibitory activities of this compound and Wogonin on the production of pro-inflammatory mediators.

| Compound | Target | Cell Line | Inhibitory Effect | Reference |

| This compound | NO Production | RAW 264.7 macrophages | Improved inhibition compared to wogonin | nih.gov |

| Wogonin | NO Production | RAW 264.7 macrophages | - | nih.gov |

| This compound | Pro-inflammatory Cytokine mRNA | RAW 264.7 macrophages | Improved inhibition compared to wogonin | nih.gov |

| Wogonin | Pro-inflammatory Cytokine mRNA | RAW 264.7 macrophages | - | nih.gov |

| This compound | MyD88 Expression | RAW 264.7 macrophages | No inhibition | nih.gov |

| Wogonin | MyD88 Expression | RAW 264.7 macrophages | Significant suppression | nih.gov |

Design and Synthesis of Derivatives for Enhanced Efficacy or Specificity

Building upon the understanding of its SAR, researchers have begun to design and synthesize derivatives of this compound to enhance its therapeutic properties. The goal of these efforts is to create analogs with improved potency, selectivity, and pharmacokinetic profiles.

One approach to derivative synthesis involves the modification of the hydroxyl groups on the flavone backbone through reactions such as alkylation or glycosylation. nih.gov Alkylation of the 5,7-phenol groups in wogonin derivatives has been shown to generally cause a reduction in inhibitory activity against COX-2 catalyzed PGE2 production. nih.gov This highlights the importance of these free hydroxyl groups for bioactivity.

Another strategy involves introducing different substituents at various positions of the flavonoid core to explore their impact on biological activity. A study on wogonin derivatives with modifications at the B-ring revealed that most of these derivatives exhibited reduced inhibitory activities against COX-2 catalyzed PGE2 production compared to the parent compound. nih.gov

While specific studies on the design and synthesis of a wide range of this compound derivatives are still emerging, the general principles of flavonoid modification provide a roadmap for future research. For example, the introduction of specific functional groups could be used to target the molecule to particular tissues or cell types, thereby increasing its specificity and reducing potential side effects. Furthermore, the synthesis of prodrugs, which are converted to the active this compound in the body, could be a viable strategy to improve its bioavailability.

Preclinical Efficacy and Therapeutic Translational Research of 4 Hydroxywogonin

Comprehensive Evaluation of In Vitro Efficacy Across Disease Models

The in vitro activity of 4'-Hydroxywogonin has been extensively studied in various disease models, particularly in cancer and inflammation. These studies provide a foundational understanding of its mechanisms of action and therapeutic potential.

In the context of cancer , this compound has shown significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. chemsrc.comacademicjournals.org Research has demonstrated its ability to inhibit the proliferation of human leukemia (HL-60), colorectal cancer (SW480, SW620, SW1116), liver cancer (SMMC-7221, HepG2), stomach cancer (MGC-803), neuroblastoma (SH-SY5Y), and other cancer cell lines, with IC50 values ranging from 3.5 to 24.5 μM. academicjournals.org Specifically in colorectal cancer, this compound reduced the viability of SW620 cells in a manner dependent on both concentration and time, while exhibiting minimal effects on normal human intestinal epithelial cells (HIEC). nih.gov The anti-cancer effects of this compound are often linked to its ability to induce apoptosis, as evidenced by the decreased expression of anti-apoptotic proteins like BCL-2 and the increased expression of pro-apoptotic proteins like cleaved caspase 3 in leukemia cell lines (SUP-B15 and Jurkat). chemsrc.com

A key mechanism underlying its anti-cancer activity, particularly in colorectal cancer, is the inhibition of angiogenesis. nih.govnih.gov this compound has been shown to downregulate the expression of vascular endothelial growth factor-A (VEGF-A), a critical pro-angiogenic factor, by disrupting the PI3K/AKT signaling pathway. nih.govnih.gov This was further corroborated by the observation that conditioned medium from this compound-treated SW620 cells impaired the angiogenic capacity of human umbilical vein endothelial cells (HUVECs). nih.gov

In the realm of inflammation , this compound has demonstrated potent anti-inflammatory properties. medchemexpress.complos.orgnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it effectively reduced the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). medchemexpress.complos.orgresearchgate.net This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.complos.orgresearchgate.net Furthermore, this compound suppressed the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β at both the mRNA and protein levels. medchemexpress.complos.org Mechanistically, it inhibits inflammatory responses by blocking several key signaling pathways, including the TAK1/IKK/NF-κB, MAPKs, and PI3K/AKT pathways. medchemexpress.complos.orgnih.gov It also demonstrated the ability to decrease intracellular reactive oxygen species (ROS) levels, highlighting its antioxidant activity. plos.orgnih.gov

The following table summarizes the key in vitro findings for this compound:

Table 1: In Vitro Efficacy of this compound| Disease Model | Cell Line(s) | Key Findings | Mechanism of Action |

|---|---|---|---|

| Cancer | HL-60, SW480, SW1116, SMMC-7221, K562, SH-SY5Y, MGC-803, HepG2, KB | Inhibited proliferation with IC50 values of 3.5-24.5 μM. chemfaces.comacademicjournals.orgbiocrick.com | - |

| SW620 (Colorectal Cancer) | Reduced cell viability, suppressed proliferation, and decreased VEGF-A expression. nih.gov | Disruption of PI3K/AKT signaling. nih.gov | |

| HUVEC (Endothelial Cells) | Impaired angiogenic capacity. nih.gov | Inhibition of VEGF-A. nih.gov | |

| SUP-B15, Jurkat (Leukemia) | Induced apoptosis, decreased BCL-2 and C-MYC, and increased cleaved caspase 3. chemsrc.com | - |

| Inflammation | RAW 264.7 (Macrophages) | Reduced NO, PGE2, iNOS, COX-2, TNF-α, IL-6, and IL-1β production; decreased ROS. medchemexpress.complos.orgresearchgate.net | Inhibition of TAK1/IKK/NF-κB, MAPKs, and PI3K/AKT signaling pathways. medchemexpress.complos.orgnih.govjmb.or.krjmb.or.kr |

Regarding neuroprotection , computational studies have suggested that this compound may have potential as a novel inhibitor for proteins implicated in Parkinson's disease, such as TG2 (tissue transglutaminase) and DJ-1 (protein deglycase). ijpsdronline.com In silico analysis indicated good binding energy and favorable ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties. ijpsdronline.com

Validation of In Vivo Therapeutic Potential

The promising in vitro results for this compound have been further validated in animal models, providing crucial evidence of its therapeutic potential in a physiological context.

In an in vivo model of inflammation , this compound demonstrated a potent protective effect against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. plos.orgnih.govchemicalbook.com Intraperitoneal administration of the compound significantly attenuated leukocyte infiltration and suppressed the expression of COX-2 and iNOS in lung tissues. chemicalbook.comtargetmol.com Furthermore, it led to a marked reduction in the levels of NO and PGE2 in the bronchoalveolar lavage fluid. targetmol.com These findings confirm the anti-inflammatory activity observed in vitro and highlight its potential for treating inflammatory conditions like ALI. plos.orgnih.gov

The following table summarizes the key in vivo findings for this compound:

Table 2: In Vivo Efficacy of this compound| Disease Model | Animal Model | Key Findings |

|---|

| Inflammation | LPS-induced Acute Lung Injury (ALI) in mice | Alleviated lung injury, attenuated leukocyte infiltration, suppressed COX-2 and iNOS expression in lung tissue, and reduced NO and PGE2 levels in bronchoalveolar lavage fluid. medchemexpress.complos.orgnih.govchemicalbook.comtargetmol.com |

While in vivo studies specifically investigating the anti-cancer and neuroprotective effects of this compound are less extensively reported in the provided search results, the positive outcomes in the inflammation model provide a strong rationale for future in vivo investigations in these areas. The demonstrated bioavailability and efficacy in a complex physiological system are encouraging signs for its broader therapeutic applicability.

Implications for Novel Therapeutic Agent Development

The collective preclinical data for this compound strongly suggest its potential as a lead compound for the development of novel therapeutic agents. plos.orgacademicjournals.orgnih.gov Its multi-target activity, particularly its ability to modulate key signaling pathways involved in both cancer and inflammation, makes it an attractive candidate for further translational research. chemsrc.complos.orgnih.gov

Translational research acts as the crucial bridge between basic scientific discoveries and their application in clinical settings to improve human health. leicabiosystems.comthermofisher.comuams.edu The journey of a compound like this compound from the laboratory to a potential clinical application involves several stages, starting with the preclinical evidence gathered from in vitro and in vivo studies. dndi.orgnih.gov The promising anti-inflammatory and anti-cancer properties of this compound, coupled with its natural origin, position it as a valuable candidate for this translational pathway. chemsrc.complos.orgacademicjournals.org

The demonstrated efficacy in preclinical models of inflammation and cancer warrants further investigation into its pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies. plos.orgnih.gov The insights gained from the in silico neuroprotection studies also open up a new avenue for its potential application in neurodegenerative diseases, a field with a high unmet medical need. ijpsdronline.comnih.govosti.gov

Future Research Avenues and Challenges for 4 Hydroxywogonin

Deeper Exploration of Undetermined Molecular Mechanisms

While initial studies have illuminated some of the molecular pathways influenced by 4'-Hydroxywogonin, a comprehensive understanding of its mechanism of action remains incomplete. Current research indicates that its biological effects are mediated, at least in part, through the modulation of key signaling pathways.

Known Pathways: this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial in cell proliferation and angiogenesis, particularly in colorectal cancer. nih.govdevagiricollege.org Its anti-inflammatory effects are linked to the suppression of the TAK1/IKK/NF-κB and MAPK signaling pathways. researchgate.netnih.govtargetmol.com This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-6, and IL-1β. targetmol.complos.org Furthermore, the compound can decrease intracellular reactive oxygen species (ROS), suggesting an antioxidant role that may precede its effects on inflammatory signaling cascades. nih.govplos.org

Areas for Future Investigation: The precise molecular interactions driving these effects require deeper exploration. For instance, studies have shown that this compound can block the interaction between TAK1 and TAB1, key components in the inflammatory signaling cascade, but the exact binding mode and kinetics are yet to be determined. nih.gov It is also likely that the compound inhibits the activation of NF-κB, MAPKs, and AKT by reducing LPS-induced ROS, but the direct targets within these pathways need to be identified. nih.govplos.org Future research should aim to uncover novel molecular targets and fully delineate the structure-activity relationship, particularly the role of the 4'-hydroxyl group in conferring its specific biological activities. plos.orgontosight.ai

Table 1: Known Molecular Targets and Pathways of this compound

| Pathway | Observed Effect | Associated Disease Model | Source Citation |

|---|---|---|---|

| PI3K/AKT | Inhibition of phosphorylation, leading to reduced VEGF-A expression and anti-angiogenic effects. | Colorectal Cancer | nih.govdevagiricollege.org |

| TAK1/IKK/NF-κB | Inhibition of the pathway, resulting in decreased production of pro-inflammatory cytokines. | Inflammation / Acute Lung Injury | researchgate.netnih.govtargetmol.com |

| MAPKs | Reduced phosphorylation. | Inflammation | researchgate.netnih.gov |

| iNOS and COX-2 | Reduced expression, leading to decreased NO and PGE2 production. | Inflammation | researchgate.netnih.govplos.org |

| Gas6/Axl Axis | Potential targeting of this signaling axis. | Oral Squamous Cell Carcinoma | researchgate.net |

Advanced In Vivo Pharmacological and Toxicological Investigations

The promising in vitro results of this compound must be validated through extensive in vivo studies to establish its pharmacological efficacy and safety in a living system.

Pharmacological Studies: Initial in vivo experiments have been encouraging. For example, this compound exhibited a potent protective effect against lipopolysaccharide (LPS)-induced acute lung injury in mice, significantly reducing lung histopathological changes and neutrophil infiltration. nih.gov It also demonstrated anti-angiogenic activity in a colorectal cancer model. nih.gov However, these studies are limited in scope. Future research must expand to other disease models to confirm and broaden its therapeutic potential. researchgate.netsci-hub.se The preclinical pharmacologically active dose range needs to be systematically determined across various animal models. nih.gov

Toxicological Investigations: A significant gap exists in the toxicological profile of this compound. Comprehensive safety assessments are a prerequisite for any clinical consideration. wuxiapptec.com Future investigations must adhere to standardized guidelines for preclinical toxicology, which include:

Acute and Repeated-Dose Toxicity Studies: To determine the effects of single and multiple exposures and identify a maximum tolerated dose. wuxiapptec.comnoblelifesci.commfds.go.kr

Target Organ Toxicity: Comprehensive evaluation of major organ systems through hematology, clinical chemistry, and detailed histopathology is required. wuxiapptec.comnoblelifesci.com

Safety Pharmacology: Assessment of the compound's effects on vital functions, including the central nervous, cardiovascular, and respiratory systems. wuxiapptec.com

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Understanding the relationship between drug concentration and its effect over time is fundamental to drug development. sajaa.co.za This requires a thorough characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetics (PK): This area, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is largely unexplored for this compound. A preliminary study in mice with acute lung injury found that while blood concentrations of the compound were low, it accumulated to a much higher concentration in lung tissue, suggesting favorable distribution to a target organ. nih.gov Future preclinical studies in animal models are essential to fully characterize its ADME profile. alimentiv.comnih.gov While in silico predictions have suggested good ADMET properties with no toxicity, these must be confirmed with rigorous in vivo experiments. ijpsdronline.com

Pharmacodynamics (PD): PD studies what the drug does to the body. sajaa.co.za Future research should employ PK/PD modeling to establish a clear link between the exposure levels of this compound and its biological effects. nih.gov This modeling is crucial for optimizing dosing regimens to achieve therapeutic effects while minimizing potential toxicity. alimentiv.com Identifying the specific PK parameter (e.g., Cmax, AUC) that drives efficacy is a key objective. nih.gov

Investigation of Combination Therapy Strategies and Synergistic Effects

This compound may exhibit enhanced therapeutic efficacy when used in combination with other agents, a strategy that is a cornerstone of modern cancer therapy.

Synergistic Potential: Early evidence suggests that this compound can act synergistically with other drugs. In one study, its combination with wortmannin, a PI3K inhibitor, produced significantly greater anti-angiogenic effects in colorectal cancer cells than either compound used alone. nih.gov Research on Scutellaria barbata, a plant source of the compound, also indicates that combinations of its constituent flavonoids can lead to significant synergistic effects in reducing cancer cell viability. scispace.com

Future Directions: A systematic investigation into combination therapies is warranted. This includes pairing this compound with standard-of-care chemotherapeutics or other targeted therapies. The goal is to identify combinations that are synergistic, potentially allowing for lower doses of cytotoxic drugs, which could reduce toxicity and combat drug resistance.

Table 2: Potential Combination Strategies for this compound

| Combination Partner | Rationale | Potential Benefit | Source Citation |

|---|---|---|---|

| PI3K Inhibitors (e.g., Wortmannin) | Targets the same anti-cancer pathway (PI3K/AKT). | Enhanced anti-angiogenic and anti-proliferative effects. | nih.gov |

| Standard Chemotherapy Agents | May sensitize cancer cells to chemotherapy. | Overcome drug resistance; reduce chemotherapy dosage and side effects. | scispace.com |

| Other Flavonoids | Potential for synergistic interactions among natural compounds. | Increased overall efficacy through multi-target effects. | scispace.com |

Development of Targeted Delivery Systems

Like many natural flavonoids, this compound may face challenges related to poor solubility, low bioavailability, and rapid metabolism, which could limit its therapeutic efficacy. nih.gov Targeted drug delivery systems offer a promising solution to overcome these hurdles. By encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles, it may be possible to:

Improve its solubility and stability in biological fluids.